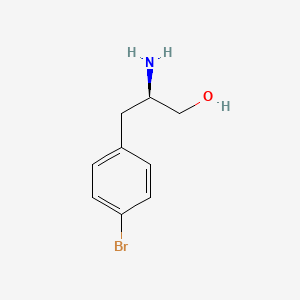

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol

CAS No.:

Cat. No.: VC16790408

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO |

|---|---|

| Molecular Weight | 230.10 g/mol |

| IUPAC Name | (2R)-2-amino-3-(4-bromophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |

| Standard InChI Key | PDIQXFYHTBMZHQ-SECBINFHSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@H](CO)N)Br |

| Canonical SMILES | C1=CC(=CC=C1CC(CO)N)Br |

Introduction

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol is a chiral compound that holds significant importance in pharmaceutical and chemical research. Its unique structure, featuring an amino group, a hydroxyl group, and a brominated aromatic ring, makes it a versatile intermediate in the synthesis of various bioactive molecules and therapeutic agents. This compound is classified as an amino alcohol, specifically a secondary alcohol substituted with an aromatic group, and it falls under the category of halogenated compounds due to the presence of a bromine atom.

Synthesis Methods

The synthesis of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol typically involves several key steps, including asymmetric synthesis techniques to maintain its chiral purity. These methods often require controlled conditions to optimize yield and selectivity.

Biological Activity and Applications

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol exhibits significant biological activity due to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the brominated aromatic ring enhances hydrophobic interactions with lipid membranes or protein structures. These interactions can modulate biochemical pathways, leading to potential therapeutic effects in treating neurological disorders or other medical conditions.

Research Findings

Research on (2R)-2-amino-3-(4-bromophenyl)propan-1-ol highlights its potential as a modulator of enzyme activity and receptor binding. Its structural characteristics allow it to engage in hydrogen bonding and π–π interactions with target proteins, which are crucial for elucidating its role in pharmacological contexts and understanding its therapeutic potential.

Comparison with Related Compounds

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol can be compared with other compounds that share similar structural features but differ in their halogen substitution or stereochemistry. For example, (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol has a chlorine atom instead of bromine, which affects its reactivity and interactions. The unique properties of each compound contribute to their distinct biological activities and applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2R)-2-amino-3-(4-bromophenyl)propan-1-ol | C9H12BrNO | Brominated phenyl, chiral (2R)-configuration |

| (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Chlorinated phenyl, chiral (2R)-configuration |

| (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-ol | C10H12BrNO | Different stereochemistry and molecular structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume